Beta-D-fructofuranose 2-phosphate is the beta-anomer of D-fructofuranose 2-phosphate. It derives from a beta-D-fructofuranose. It is a conjugate acid of a beta-D-fructofuranose 2-phosphate(2-).
beta-D-Fructose 2-phosphate
CAS No.: 108102-98-3
Cat. No.: VC20740619
Molecular Formula: C6H13O9P
Molecular Weight: 260.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108102-98-3 |
---|---|
Molecular Formula | C6H13O9P |
Molecular Weight | 260.14 g/mol |
IUPAC Name | [(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
Standard InChI | InChI=1S/C6H13O9P/c7-1-3-4(9)5(10)6(2-8,14-3)15-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6+/m1/s1 |
Standard InChI Key | PMTUDJVZIGZBIX-ZXXMMSQZSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)O |
SMILES | C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)O |
Canonical SMILES | C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)O |
Structural Characteristics
Molecular Properties
Beta-D-Fructose 2-phosphate has a well-defined molecular structure with specific chemical properties. The molecular formula of this compound is C6H13O9P, with a molecular weight of 260.14 g/mol . It exists in the furanose form, specifically as the beta-anomer of D-fructofuranose 2-phosphate, and is derived from beta-D-fructofuranose. The compound is considered to be water-soluble and exhibits extremely weak basic properties, making it essentially neutral in physiological conditions .
The structural data for beta-D-Fructose 2-phosphate includes several chemical identifiers that facilitate its recognition and classification in chemical databases:
Property | Value |
---|---|
CAS Registry Number | 108102-98-3 or 19046-69-6 |
Molecular Formula | C6H13O9P |
Average Molecular Mass | 260.136 g/mol |
Monoisotopic Mass | 260.030 g/mol |
IUPAC Name | [(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
Traditional Name | fructose-2-phosphate |
The compound is characterized by specific stereochemistry, with the 2S, 3S, 4S, and 5R configurations at the respective carbon atoms, which is essential for its biological activity and interactions with enzymes .
Chemical Structure
The chemical structure of beta-D-Fructose 2-phosphate can be represented using various notations, including SMILES and InChI, which provide detailed information about the arrangement of atoms and bonds:
Structural Notation | Value |
---|---|
SMILES | C([C@@H]1C@HO)O |
InChI | InChI=1S/C6H13O9P/c7-1-3-4(9)5(10)6(2-8,14-3)15-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6+/m1/s1 |
InChI Key | PMTUDJVZIGZBIX-ZXXMMSQZSA-N |
The structure features a five-membered furanose ring with hydroxyl groups at various positions and a phosphate group attached to the C-2 position . This specific arrangement allows the molecule to participate in various enzymatic reactions and metabolic pathways, as the phosphate group can be transferred to or removed from the molecule by specific enzymes .
Biological Significance
Metabolic Pathways
Beta-D-Fructose 2-phosphate plays important roles in several metabolic pathways, particularly those involved in carbohydrate metabolism. In cattle and other organisms, it participates in the fructose and mannose degradation pathway, which is essential for the utilization of these sugars as energy sources . The compound can be converted into D-fructose through a reaction catalyzed by the enzyme 14 kDa phosphohistidine phosphatase, which removes the phosphate group from the C-2 position .
While distinct from fructose 2,6-bisphosphate (which contains phosphate groups at both C-2 and C-6 positions), understanding beta-D-Fructose 2-phosphate's metabolism provides insights into the broader context of fructose phosphate metabolism. Fructose 2,6-bisphosphate is a key regulatory molecule that allosterically affects enzymes like phosphofructokinase 1 (PFK-1) and fructose 1,6-bisphosphatase (FBPase-1) to regulate glycolysis and gluconeogenesis . The metabolic pathways involving beta-D-Fructose 2-phosphate are interconnected with these regulatory mechanisms, highlighting the compound's role in energy metabolism and metabolic regulation.
Research suggests that beta-D-Fructose 2-phosphate interacts with several enzymes involved in metabolic regulation, including phosphofructokinase and other enzymes related to carbohydrate metabolism. These interactions are crucial for maintaining proper metabolic function and energy homeostasis within cells.
Enzymatic Interactions
Beta-D-Fructose 2-phosphate participates in various enzymatic reactions that are central to carbohydrate metabolism. One key interaction involves the 14 kDa phosphohistidine phosphatase, which catalyzes the conversion of beta-D-Fructose 2-phosphate to D-fructose by removing the phosphate group . This dephosphorylation reaction is important for regulating the levels of phosphorylated sugars within cells.
Additionally, the compound can be produced from beta-D-Fructose 2,6-bisphosphate by the enzyme fructose-2,6-bisphosphate 6-phosphatase (EC 3.1.3.54), which removes the phosphate group at the C-6 position. This conversion is significant for regulating the levels of fructose phosphate derivatives in cells and plays a role in the broader context of metabolic control.
The enzymatic reactions involving beta-D-Fructose 2-phosphate can be summarized as follows:
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Beta-D-Fructose 2,6-bisphosphate → Beta-D-Fructose 2-phosphate + Pi (catalyzed by fructose-2,6-bisphosphate 6-phosphatase)
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Beta-D-Fructose 2-phosphate → D-fructose + Pi (catalyzed by 14 kDa phosphohistidine phosphatase)
These enzymatic interactions highlight the compound's importance in metabolic control mechanisms and energy metabolism.
Synthesis Methods
Laboratory Synthesis
Several methods have been developed for the laboratory synthesis of beta-D-Fructose 2-phosphate. One approach involves the phosphorylation of the hemiacetal hydroxyl group of fructose using methods such as allowing aceto bromo sugar to react with silver phosphate, silver dibenzyl phosphate, or silver diphenyl phosphate .
A particularly noteworthy method was described in a study by Sirlin et al., which involves a different route starting from D-fructose 1-phosphate. This method takes advantage of the formation of intramolecular cyclic phosphates:
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D-fructose 1-phosphate (existing in both pyranose and furanose forms) undergoes a cyclization reaction in the presence of dicyclohexylcarbodi-imide to form D-fructose 1,2-cyclic phosphate.
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The resulting cyclic phosphate is then hydrolyzed in alkali to yield D-fructose 1-phosphate and the desired D-fructose 2-phosphate .
This synthetic route is particularly valuable because it allows for the production of both ring forms of D-fructose 2-phosphate: D-fructopyranose 2-phosphate and D-fructofuranose 2-phosphate. The specifics of this synthesis involve treating the pyridine salt of D-fructose 1-phosphate with dicyclohexylcarbodi-imide in aqueous pyridine and following the reaction by paper chromatography .
Biochemical Production
In biological systems, beta-D-Fructose 2-phosphate can be produced through enzymatic reactions involving fructose phosphate derivatives. As mentioned earlier, one pathway involves the conversion of beta-D-Fructose 2,6-bisphosphate to beta-D-Fructose 2-phosphate by the enzyme fructose-2,6-bisphosphate 6-phosphatase.
Understanding the biochemical production of beta-D-Fructose 2-phosphate is important for studying metabolic pathways and potentially developing methods for the enzymatic synthesis of this compound for research purposes. The enzymatic production methods often offer advantages in terms of stereoselectivity and specificity compared to chemical synthesis methods.
Analytical Properties
Spectrometric Data
Beta-D-Fructose 2-phosphate exhibits specific spectroscopic properties that can be used for its identification and characterization. The compound's mass spectrometric data includes various adducts that can be detected in mass spectrometry experiments, as shown in the following table:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 261.03700 | 150.0 |
[M+Na]+ | 283.01894 | 153.3 |
[M+NH4]+ | 278.06354 | 152.9 |
[M+K]+ | 298.99288 | 156.0 |
[M-H]- | 259.02244 | 144.3 |
[M+Na-2H]- | 281.00439 | 147.7 |
[M]+ | 260.02917 | 148.0 |
[M]- | 260.03027 | 148.0 |
These predicted collision cross-section (CCS) values are useful for identifying the compound in ion mobility spectrometry experiments and can serve as reference data for analytical purposes .
Chromatographic Behavior
The chromatographic behavior of beta-D-Fructose 2-phosphate has been studied using various methods, including paper chromatography. In the synthesis studies by Sirlin et al., the compound was analyzed using paper chromatography with the solvent system propan-2-ol-aqueous ammonia (sp.gr. 0.88)-water (7:1:2, by volume) .
Chromatographic methods are essential for the purification and characterization of beta-D-Fructose 2-phosphate, especially when synthesizing or isolating the compound for research purposes. Ion exchange chromatography using Dowex 1 (borate form) resin has been reported as a method for purifying the compound, with elution using a linear gradient of ammonium borate .
These analytical techniques, combined with spectroscopic methods, provide powerful tools for the identification, quantification, and structural characterization of beta-D-Fructose 2-phosphate in various research contexts.
Research Applications
Beta-D-Fructose 2-phosphate has various applications in biochemical and metabolic research. As an important intermediate in carbohydrate metabolism, it serves as a tool for studying enzyme kinetics, metabolic pathways, and regulatory mechanisms in cells. Researchers use this compound to investigate the activity of various enzymes involved in fructose metabolism and to understand the regulation of glycolysis and gluconeogenesis.
The compound is also valuable for structural biology studies, as it can be used to investigate the binding modes and mechanisms of enzymes that interact with phosphorylated sugars. This information can contribute to our understanding of enzyme function and potentially inform the development of enzyme inhibitors or activators for therapeutic purposes.
Additionally, beta-D-Fructose 2-phosphate can serve as a standard compound for analytical methods development, particularly in the context of metabolomics studies focusing on carbohydrate metabolism. Its well-defined structure and properties make it a useful reference compound for method validation and instrument calibration .
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